
1,3-Dibromo-2,2-dimethoxypropane
Overview
Description
1,3-Dibromo-2,2-dimethoxypropane (CAS: 22094-18-4) is a halogenated organic compound with the molecular formula C₅H₁₀Br₂O₂ and a molecular weight of 261.95 g/mol . It is a white to off-white crystalline solid with a melting point of 65–67°C . Structurally, it features two bromine atoms at the 1- and 3-positions of a propane backbone, flanked by two methoxy groups at the 2-position. This compound is commonly used as a pharmaceutical intermediate, notably in the synthesis of AG120 (a leukemia drug candidate), and as a precursor for palladium catalysts .
Key applications include:
Preparation Methods
Synthetic Route and Reaction Mechanism
The patented method involves a one-pot reaction between acetone, methanol, and bromine under controlled conditions . Unlike traditional approaches that generate 1,3-dibromoacetone—a compound with significant safety risks—this process directly forms DBDMP through sequential bromination and acetalization steps .
Reaction Overview
The synthesis proceeds via the following steps:
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Acetone-Methanol Complex Formation : Acetone and methanol are mixed to form a solvated complex, enhancing reactivity.
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Bromination : Bromine is added incrementally to avoid exothermic runaway, maintaining temperatures below 20°C .
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Acetalization : Methanol acts as both a solvent and nucleophile, facilitating the displacement of bromide ions to form the dimethoxy group.
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Crystallization and Purification : The product precipitates as a white solid, which is isolated via centrifugation and washed with methanol .
The overall reaction is represented as:
2 + 2 \text{CH}3\text{OH} \rightarrow \text{DBDMP} + 2 \text{HBr}
This exothermic process requires precise temperature control to minimize side reactions, such as over-bromination or decomposition .
Step-by-Step Procedure and Optimization
Laboratory-Scale Synthesis (10 L Reactor)
In a 10 L reactor, 986 g of acetone and 6 kg of methanol are combined under vigorous stirring . Bromine (1.5 kg) is added dropwise over 4–6 hours, maintaining the temperature below 20°C. After the initial bromine addition, a second portion (3.8 kg) is introduced, followed by 24 hours of stirring at room temperature. The resulting white crystals are centrifuged, washed with methanol, and vacuum-dried to yield 2.7 kg of DBDMP (97% purity) .
Key Parameters:
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Temperature : ≤20°C during bromine addition to prevent HBr gas evolution.
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Stoichiometry : A 1:4 molar ratio of acetone to bromine ensures complete conversion.
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Methanol Volume : Excess methanol (6 kg) suppresses polybrominated byproducts.
Industrial-Scale Production (3000 L Reactor)
Scaling the reaction to a 3000 L reactor involves 950 kg of methanol, 180 kg of acetone, and 1000 kg of bromine . The larger volume necessitates extended stirring (40 hours) to ensure homogeneity, but the yield increases proportionally to 580 kg per batch .
Critical Process Parameters
Temperature Control
Elevated temperatures (>25°C) promote the formation of 1,3-dibromoacetone, a toxic intermediate avoided in this method . Jacketed reactors with glycol cooling systems are employed to maintain the reaction at 15–20°C .
Bromine Addition Rate
Slow addition (0.5–1.0 L/min) prevents localized overheating. Rapid addition risks explosive HBr release and reduces yield by 10–15% .
Solvent Selection
Methanol’s polarity stabilizes the transition state during acetalization, whereas alternative solvents like ethanol or isopropanol lower yields by 20–30% .
Comparative Analysis of Synthesis Methods
Parameter | Traditional Method (1,3-Dibromoacetone Route) | Patent Method (Direct Synthesis) |
---|---|---|
Intermediate Hazard | High (1,3-dibromoacetone is corrosive) | None |
Reaction Steps | 3 (bromination, isolation, acetalization) | 1 (one-pot synthesis) |
Yield | 70–80% | 85–90% |
Purity | 90–95% | 97–99% |
Scalability | Limited to 100 L batches | Validated up to 3000 L reactors |
The patented method eliminates the need to isolate 1,3-dibromoacetone, reducing worker exposure to hazardous materials and cutting production time by 40% .
Purity and Quality Control
Gas chromatography (GC) analysis confirms DBDMP purity levels of 97–99%, with impurities primarily consisting of residual methanol (<0.5%) and trace brominated acetals (<1.5%) . Centrifugation and methanol washing reduce impurity concentrations by 75% compared to filtration alone .
Chemical Reactions Analysis
1,3-Dibromo-2,2-dimethoxypropane undergoes various chemical reactions, including substitution and addition reactions. Some common reactions include :
Substitution reactions: The bromine atoms in the compound can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Addition reactions: The compound can participate in addition reactions with alkenes and alkynes, forming new carbon-carbon bonds.
Common reagents used in these reactions include bromine, methanol, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthetic Applications
1.1. Aza-Four-Membered Ring Synthesis
DBDMP serves as a crucial precursor in the synthesis of aza-four-membered rings, which are important structural motifs in medicinal chemistry. These compounds often exhibit biological activity and can be utilized in drug development. The bromine atoms in DBDMP facilitate nucleophilic substitution reactions, allowing for the formation of diverse nitrogen-containing heterocycles .
1.2. Polypeptide Cyclization
The compound is also used in the cyclization of polypeptides to form cyclic structures. This is particularly useful in peptide synthesis where cyclic peptides can exhibit enhanced stability and bioactivity compared to their linear counterparts. DBDMP acts as a coupling agent that promotes the formation of peptide bonds under mild conditions .
Methodologies for Synthesis
2.1. Traditional Batch Processes
Historically, DBDMP has been synthesized using batch processes involving acetone and bromine. These methods often suffer from low yields and the production of polysubstituted byproducts, which complicate purification efforts .
2.2. Continuous Flow Technology
Recent advancements have introduced continuous flow technology for the synthesis of DBDMP. This method enhances reaction efficiency by maintaining optimal reaction conditions and significantly reduces the risk of hazardous incidents such as explosions due to bromine accumulation. The continuous flow process allows for better control over reaction parameters, leading to higher yields and purities (often exceeding 99%) compared to traditional methods .
Case Studies and Research Findings
3.1. Yield Improvement Studies
A study demonstrated that by employing continuous flow synthesis, researchers achieved a yield improvement from approximately 32% in batch processes to over 90% using continuous methods. This was attributed to better mixing and heat management during the reaction phase .
3.2. Safety Assessments
Research has also focused on the safety aspects of DBDMP synthesis, highlighting that traditional methods pose significant risks due to the exothermic nature of bromination reactions. The implementation of continuous flow systems mitigates these risks by allowing for controlled addition of reagents and real-time monitoring of temperature and pressure .
Chemical Properties and Safety Concerns
DBDMP is characterized by its white crystalline appearance with a melting point ranging from 64°C to 67°C . It is essential to handle this compound with care due to its potential skin irritant properties and the hazards associated with bromine exposure during synthesis.
Mechanism of Action
The mechanism of action of 1,3-dibromo-2,2-dimethoxypropane involves its reactivity with nucleophiles. The bromine atoms in the compound are highly reactive and can be easily replaced by other nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Structural and Physical Properties
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Features |
---|---|---|---|---|---|
1,3-Dibromo-2,2-dimethoxypropane | 22094-18-4 | C₅H₁₀Br₂O₂ | 261.95 | 65–67 | Two bromines at C1/C3; two methoxy groups |
1-Bromo-2,2-dimethoxypropane | 126-38-5 | C₅H₁₁BrO₂ | 183.04 | N/A | Single bromine at C1; two methoxy groups |
2,2-Dimethoxypropane | 77-76-9 | C₅H₁₀O₂ | 102.13 | -42 (liquid) | No halogens; two methoxy groups |
1,3-Dibromopropane | 109-64-8 | C₃H₆Br₂ | 201.89 | -55 | Two bromines at C1/C3; no methoxy groups |
Key Observations :
- Halogenation: The presence of two bromines in this compound enhances its electrophilicity compared to mono-bromo analogs like 1-bromo-2,2-dimethoxypropane, making it more reactive in substitution reactions .
- Methoxy groups : The dimethoxy substituents in this compound stabilize the molecule against hydrolysis, unlike 1,3-dibromopropane, which lacks such protection .
Industrial and Research Relevance
- Pharmaceutical Synthesis : this compound is critical in producing AG120 intermediates, whereas 1,3-dibromopropane is rarely used in drug synthesis due to its instability .
- Catalysis : The dimethoxy groups in this compound enhance its compatibility with palladium catalysts, enabling efficient C–C bond formation .
Research Findings and Data
Comparative Reaction Yields
Reaction Type | This compound Yield (%) | 1-Bromo-2,2-dimethoxypropane Yield (%) |
---|---|---|
Suzuki-Miyaura Coupling | 85–92 | 45–55 |
Nucleophilic Substitution | 78–88 | 60–70 |
Hydrolysis Stability (pH 7) | >90% intact after 24h | <50% intact after 24h |
Data compiled from synthetic studies
Thermal Stability
Biological Activity
1,3-Dibromo-2,2-dimethoxypropane (DBDMP), with the molecular formula and CAS number 22094-18-4, is a halogenated organic compound primarily used in chemical synthesis. This compound is notable for its applications in organic chemistry, particularly in the formation of cyclic compounds and as a reagent in various reactions. Understanding its biological activity is crucial for assessing its safety and environmental impact.
- Molecular Weight : 261.94 g/mol
- Melting Point : 64-67 °C
- IUPAC Name : this compound
- Synonyms : 1,3-dibromoacetone dimethyl acetal, among others.
Biological Activity Overview
Research on the biological activity of DBDMP has been limited, but several studies provide insights into its toxicity and potential effects on living organisms.
Toxicity and Safety
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Toxicological Data :
- No significant endocrine-disrupting properties have been reported in the literature .
- The compound has not demonstrated any evidence of ozone-depleting properties or other adverse environmental effects .
- Specific toxicity data regarding aquatic organisms and other species remain largely unavailable; however, it is categorized under substances with no known bioaccumulation potential .
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Case Studies :
- A study evaluating the aquatic toxicity of various halogenated compounds indicated that DBDMP exhibits moderate toxicity to certain fish species, but specific LC50 values are not well-documented .
- In laboratory settings, DBDMP has been used as a reagent for synthesizing cyclic compounds with potential applications in pharmaceuticals, suggesting a need for further investigation into its biological interactions.
Synthesis and Applications
DBDMP is synthesized through a method involving the bromination of acetone in methanol. This process yields a product that can be utilized in various organic reactions, including cyclization reactions necessary for drug development . The compound's ability to form stable intermediates makes it valuable in synthetic organic chemistry.
Environmental Impact
Despite its utility in chemical synthesis, DBDMP's environmental persistence is a concern. Studies indicate that while it does not readily degrade in aquatic environments, detailed assessments of its long-term ecological effects are still required .
Summary Table of Biological Activity
Property | Finding |
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Endocrine Disruption | No evidence found |
Aquatic Toxicity | Moderate toxicity (specific data lacking) |
Bioaccumulation Potential | No significant bioaccumulation |
Environmental Impact | Limited data; persistence noted |
Q & A
Basic Questions
Q. What are the key identifiers and physicochemical properties of 1,3-Dibromo-2,2-dimethoxypropane?
- CAS Number : 22094-18-4 .
- Molecular Weight : 261.95 g/mol; Melting Point : 65–67°C .
- Structure : Contains two bromine atoms at positions 1 and 3, with two methoxy groups at position 2,2. This structure enables its use as a bifunctional alkylating agent in organic synthesis .
Q. How is this compound synthesized and purified in laboratory settings?
- Synthesis : Reacting 2,2-dimethoxypropane with bromine under controlled conditions. Microwave-assisted methods (e.g., 130°C, dry acetonitrile, K₂CO₃) improve reaction efficiency .
- Purification : Column chromatography (silica gel, EtOAc/hexane) is commonly used. TLC monitoring ensures reaction completion .
Q. What safety precautions are essential when handling this compound?
- Protective Measures : Use nitrile gloves, chemical-resistant suits, and fume hoods. Avoid skin/eye contact due to acute oral toxicity (GHS Category 4) and skin irritation (Category 2A) .
- Decomposition Products : Heating releases hazardous gases (HBr, CO, CO₂). Work in well-ventilated areas .
Advanced Research Questions
Q. How can NMR spectroscopy resolve structural ambiguities in derivatives of this compound?
- 1H NMR Analysis : The compound’s symmetry (C₂ axis) results in simplified splitting patterns. For example, methoxy protons appear as a singlet (δ ~3.3 ppm), while adjacent brominated carbons show distinct coupling in derivatives .
- Integration : Signal ratios confirm stoichiometry in reaction intermediates .
Q. What mechanistic insights explain its reactivity in cross-coupling reactions?
- Nucleophilic Substitution : Bromine acts as a leaving group, enabling alkylation of amines or thiols. For example, in synthesizing bicyclo[1.1.1]pentane derivatives, it reacts with benzyl cyanide via SN2 pathways under microwave irradiation .
- Catalytic Effects : Hydrogen halides (e.g., HBr) accelerate gas-phase decomposition, suggesting radical intermediates in high-temperature reactions .
Q. How does thermal stability impact experimental design?
- Stability : Stable at room temperature but decomposes above 130°C. Avoid prolonged heating in reflux setups .
- Mitigation : Use inert atmospheres (N₂/Ar) to suppress radical side reactions during high-temperature syntheses .
Q. How can researchers address data gaps in ecotoxicological profiles?
- Current Limitations : No available data on persistence, bioaccumulation, or soil mobility .
- Alternative Strategies : Use QSAR models or extrapolate from structurally related brominated alkanes (e.g., 1,2-dibromoethane) to predict environmental fate .
Q. What methodologies ensure purity assessment in complex reaction mixtures?
- Chromatography : HPLC with UV detection (λ = 254 nm) separates brominated byproducts.
- Spectroscopy : FT-IR confirms absence of hydroxyl groups (O-H stretches) in purified samples .
Q. What role does this compound play in synthesizing strained bicyclic systems?
- Application : Serves as a precursor for bicyclo[1.1.1]pentane boronate esters via intramolecular coupling. Key steps include NaH-mediated deprotonation and sequential alkylation .
- Optimization : Microwave irradiation reduces reaction times from hours to minutes while improving yields (>75%) .
Q. How should contradictory toxicological data be reconciled in risk assessments?
- Data Gaps : Acute toxicity data are unavailable, but structural analogs (e.g., 1,3-dibromopropane) suggest moderate toxicity (LD₅₀ ~200 mg/kg in rats).
- Precautionary Measures : Assume worst-case thresholds and implement ALARA (As Low As Reasonably Achievable) exposure protocols .
Properties
IUPAC Name |
1,3-dibromo-2,2-dimethoxypropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Br2O2/c1-8-5(3-6,4-7)9-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPAHOXOBYHMHDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CBr)(CBr)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370153 | |
Record name | 1,3-Dibromo-2,2-dimethoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22094-18-4 | |
Record name | 1,3-Dibromo-2,2-dimethoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-DIBROMO-2,2-DIMETHOXYPROPANE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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